molecular formula C7H10N2O2 B2759113 1-isopropyl-1H-imidazole-2-carboxylic acid CAS No. 1198439-05-2

1-isopropyl-1H-imidazole-2-carboxylic acid

Cat. No. B2759113
CAS RN: 1198439-05-2
M. Wt: 154.169
InChI Key: RZFBZKBGPJXOTM-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-2-carboxylic acid is a compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of 1H-imidazole-2-carboxylic acid derivatives, including 1-isopropyl-1H-imidazole-2-carboxylic acid, has been reported in several studies . These studies have revealed the importance of appropriate substituents at the 1-position of the imidazole-2-carboxylic acid core to achieve potent inhibition to class B1 metallo-β-lactamases .


Molecular Structure Analysis

The molecular structure of 1-isopropyl-1H-imidazole-2-carboxylic acid involves an imidazole ring with an isopropyl group at the 1-position and a carboxylic acid group at the 2-position . The optimization of these substituents has been guided by X-ray structure analyses .


Chemical Reactions Analysis

The chemical reactions involving 1-isopropyl-1H-imidazole-2-carboxylic acid are primarily related to its role as a core metal-binding pharmacophore (MBP) to target multiple B1 metallo-β-lactamases . The compound has been used in the development of new drugs, particularly inhibitors of metallo-β-lactamases .

Scientific Research Applications

HIV-1 Integrase Inhibition

1-Isopropyl-1H-imidazole-2-carboxylic acid derivatives have been explored for their potential to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle . These compounds can chelate with metal ions within the active site of integrase, preventing the integration of viral DNA into the host genome, which is a crucial step in the HIV replication process.

Antimicrobial Activity

Imidazole derivatives, including those with the 1-isopropyl-1H-imidazole-2-carboxylic acid moiety, have shown a broad spectrum of antimicrobial activity . They have been found to be effective against various strains of bacteria and viruses, making them valuable for developing new antimicrobial agents.

Metallo-β-lactamase Inhibition

The resistance of bacteria to β-lactam antibiotics is a significant concern, and 1-isopropyl-1H-imidazole-2-carboxylic acid compounds have been applied in the development of metallo-β-lactamase inhibitors . These inhibitors can potentially restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

Agricultural Chemicals

In agriculture, imidazole derivatives are used to create compounds with fungicidal and herbicidal properties . The 1-isopropyl-1H-imidazole-2-carboxylic acid structure could serve as a building block for such agents, contributing to plant protection and yield improvement.

Material Science

Imidazole-based compounds are integral to developing new materials, including polymers and coatings . Their incorporation into materials can enhance properties like thermal stability, electrical conductivity, and corrosion resistance.

Nanotechnology

The field of nanotechnology utilizes imidazole derivatives for various applications, including the synthesis of nanoparticles and the creation of nanostructured materials . These materials can have unique properties and applications in electronics, catalysis, and medicine.

Future Directions

The future directions for the research and development of 1-isopropyl-1H-imidazole-2-carboxylic acid and its derivatives are primarily focused on their potential as inhibitors of metallo-β-lactamases . These compounds could be potential candidates for combating antibiotic resistance in Gram-negative bacteria .

properties

IUPAC Name

1-propan-2-ylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(9)7(10)11/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFBZKBGPJXOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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